molecular formula C19H16O5 B14535631 (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate CAS No. 62536-66-7

(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate

Cat. No.: B14535631
CAS No.: 62536-66-7
M. Wt: 324.3 g/mol
InChI Key: KLWMXMCARVGBMK-UHFFFAOYSA-N
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Description

(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate is an organic compound characterized by its unique structure, which includes a 3-oxoprop-1-ene-1,3-diyl group bonded to two 2,1-phenylene diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-oxoprop-1-ene-1,3-diyl with 2,1-phenylene diacetate in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate include other diacetate derivatives and compounds with similar structural motifs. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Properties

CAS No.

62536-66-7

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

[2-[3-(2-acetyloxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C19H16O5/c1-13(20)23-18-9-5-3-7-15(18)11-12-17(22)16-8-4-6-10-19(16)24-14(2)21/h3-12H,1-2H3

InChI Key

KLWMXMCARVGBMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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